3-(Bromomethyl)thiophene-2-carbonitrile
CAS No.: 99708-88-0
Cat. No.: VC5199762
Molecular Formula: C6H4BrNS
Molecular Weight: 202.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99708-88-0 |
---|---|
Molecular Formula | C6H4BrNS |
Molecular Weight | 202.07 |
IUPAC Name | 3-(bromomethyl)thiophene-2-carbonitrile |
Standard InChI | InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2 |
Standard InChI Key | XUWKRXZHYHXSBI-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1CBr)C#N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 3-(bromomethyl)thiophene-2-carbonitrile centers on a five-membered thiophene ring, a sulfur-containing heterocycle, substituted with a bromomethyl (-CH₂Br) group at the 3-position and a carbonitrile (-CN) group at the 2-position. This configuration imparts significant electrophilicity, enabling diverse reactivity patterns.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₆H₄BrNS |
Molecular Weight | 202.07 g/mol |
Functional Groups | Bromomethyl, Carbonitrile |
Ring System | Thiophene (C₄H₃S) |
Electrophilic Sites | C-3 (Br), C-2 (CN) |
SMILES Notation | BrCc1sc(C#N)cc1 |
The bromomethyl group acts as a potent leaving group, facilitating nucleophilic substitution reactions, while the electron-withdrawing nitrile group enhances the ring’s electrophilic character . Computational studies predict a planar thiophene ring with bond angles and lengths consistent with aromatic stabilization, though experimental crystallographic data remain limited .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(bromomethyl)thiophene-2-carbonitrile involves two sequential steps:
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Bromination: 3-Methylthiophene undergoes radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in CCl₄). Notably, the absence of benzoyl peroxide minimizes undesired side reactions.
-
Cyanation: The brominated intermediate is treated with a cyanide source (e.g., CuCN or NaCN) to introduce the nitrile group at the 2-position.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromination | NBS, CCl₄, 70°C, 6 h | 85–90 | ≥98 |
Cyanation | CuCN, DMF, 120°C, 12 h | 75–80 | ≥95 |
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as fractional distillation and recrystallization, ensure high-purity batches (>99%) suitable for pharmaceutical applications .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide yields 3-(azidomethyl)thiophene-2-carbonitrile, a precursor for click chemistry .
Oxidation and Reduction
-
Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiophene ring to sulfoxides or sulfones, altering electronic properties for material science applications .
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine, enabling access to amino-thiophene derivatives.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating the synthesis of biaryl thiophenes for organic electronics .
Applications in Research and Industry
Table 3: Key Applications by Field
Field | Application Example | Significance |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals | Enables modular drug design |
Material Science | Organic semiconductors | Enhances charge transport in OLEDs |
Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial cell wall synthesis |
Industrial Chemistry | Specialty chemical intermediates | Streamlines bulk production processes |
Pharmaceutical Intermediates
3-(Bromomethyl)thiophene-2-carbonitrile serves as a precursor to kinase inhibitors and antiviral agents. For instance, its coupling with purine derivatives yields compounds under investigation for anticancer activity .
Advanced Materials
Incorporation into polythiophene polymers improves conductivity in organic thin-film transistors (OTFTs). Recent studies report a 30% increase in hole mobility compared to unsubstituted analogs .
Comparative Analysis with Structural Analogues
Table 4: Comparison of Thiophene Derivatives
Compound | Functional Groups | Reactivity Profile | Key Application |
---|---|---|---|
3-(Bromomethyl)thiophene-2-carbonitrile | -CH₂Br, -CN | High electrophilicity | Drug intermediates |
2-Thiophenecarbonitrile | -CN | Moderate reactivity | Polymer synthesis |
5-(Bromomethyl)thiophene-2-carbonitrile | -CH₂Br (C-5), -CN | Reduced steric hindrance | Catalysis studies |
The 3-substituted isomer exhibits superior reactivity in substitution reactions compared to its 5-substituted counterpart due to steric and electronic factors .
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